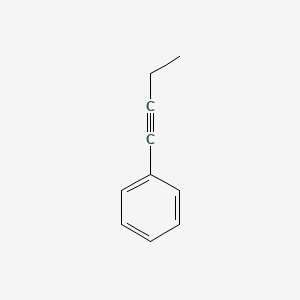

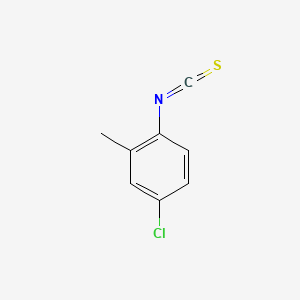

4-Chloro-1-isothiocyanato-2-methylbenzene

Description

The compound 4-Chloro-1-isothiocyanato-2-methylbenzene is a chemical that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the study of methylated monoaromatic hydrocarbons, such as 1,2,4-trimethylbenzene, offers a glimpse into the behavior of methyl groups in aromatic compounds under thermal degradation . Additionally, the crystal structure of a related isothiocyanatobenzene compound provides information on the molecular arrangement and interactions that could be relevant to 4-Chloro-1-isothiocyanato-2-methylbenzene .

Synthesis Analysis

Molecular Structure Analysis

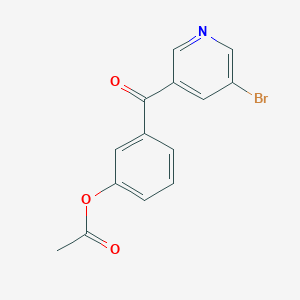

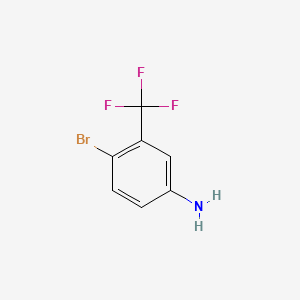

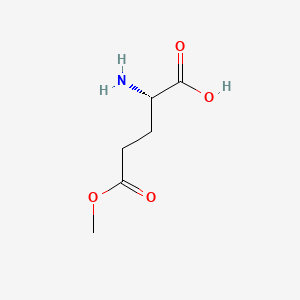

The molecular structure of 4-Chloro-1-isothiocyanato-2-methylbenzene can be inferred to some extent from the crystal structure analysis of a similar compound, 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene . The isothiocyanato group is almost linear, and the phenyl ring can be planar, which might also be the case for 4-Chloro-1-isothiocyanato-2-methylbenzene. The presence of the chloro and methyl groups would influence the electron density and reactivity of the aromatic ring.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Chloro-1-isothiocyanato-2-methylbenzene. However, the study of 2-Chloro-1,4-dimethoxybenzene provides insights into the reactivity of chlorinated aromatic compounds, indicating that such compounds can form cation radicals and undergo oxidation to form quinones and dimers . This suggests that 4-Chloro-1-isothiocyanato-2-methylbenzene may also participate in similar redox reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Application

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Method

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .

Results

The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Halogenation of Benzene and Methylbenzene

Application

Halogenation of benzene and methylbenzene (toluene) involves the substitution of one of the hydrogen atoms on the ring by a halogen atom . This reaction is important in the synthesis of various organic compounds, including isothiocyanates .

Method

The reaction between benzene and a halogen (chlorine or bromine) in the presence of a catalyst (either aluminum chloride/bromide or iron) at room temperature results in the formation of chlorobenzene or bromobenzene . In the presence of ultraviolet light and heat, benzene undergoes an addition reaction with halogens, leading to the formation of hexahalocyclohexanes .

Results

The halogenation of benzene and methylbenzene provides a method for the synthesis of various halogenated organic compounds, which are important intermediates in the synthesis of other organic compounds, including isothiocyanates .

Synthesis of Chlorotoluene Derivatives

Application

2- and 4-chlorotoluene are precursors to the corresponding benzyl chloride, benzaldehyde, and benzoyl chloride . These compounds have various applications in organic synthesis .

Method

The synthesis of these derivatives involves the reaction of 2- or 4-chlorotoluene with appropriate reagents to form the corresponding benzyl chloride, benzaldehyde, or benzoyl chloride .

Results

The synthesis of chlorotoluene derivatives provides a method for the production of various organic compounds, which are important intermediates in the synthesis of other organic compounds, including isothiocyanates .

properties

IUPAC Name |

4-chloro-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYLRVPBHHRTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177747 | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-isothiocyanato-2-methylbenzene | |

CAS RN |

23165-53-9 | |

| Record name | 4-Chloro-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-isothiocyanatotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-6-ISOTHIOCYANATOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8FP23VBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.